molecular formula C9H17N B8687688 Bicyclo[3.3.1]nonan-3-amine

Bicyclo[3.3.1]nonan-3-amine

Cat. No. B8687688
M. Wt: 139.24 g/mol
InChI Key: AOCFIANMCTVRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.3.1]nonan-3-amine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[3.3.1]nonan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[3.3.1]nonan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Bicyclo[3.3.1]nonan-3-amine

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

bicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2

InChI Key

AOCFIANMCTVRCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)CC(C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, to a refluxing suspension of sodium (2.401 g, 104 mmol) in toluene (20 mL) at a temperature of about 115° C. was added dropwise over 30 min bicyclo[3.3.1]nonan-3-one oxime (QS, 1.60 g, 10.44 mmol) in 2-propanol (8 mL). The mixture was stirred at reflux for 2 hr. After addition of the oxime solution is completed, 2-propanol (3 mL) was added dropwise. The reaction mixture was heated to reflux until all of the Na was consumed followed by cooling to a temperature of about 25° C. The reaction mixture was then quenched by the addition of H2O (20 mL). The organic layer was separated, and washed twice with 1N HCl (30 mL each). The acidic solution was made alkaline by the addition of 2N NaOH (50 mL), and extracted thrice with Et2O (50 mL each). The organic layers were combined and washed with saturated NaCl (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to give of bicyclo[3.3.1]non-3-ylamine QA. This compound was used in the next step without purification in 2-propanol solution.
Quantity
2.401 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
bicyclo[3.3.1]nonan-3-one oxime
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To bicyclo[3.3.1]non-6-en-3-amine (100 mg, 0.729 mmol) in ethanol (3 mL), 10% palladium-carbon (10 mg) was added in a nitrogen stream, and the reaction solution was stirred in a hydrogen stream at room temperature for 1 day. After completion of the reaction, the reaction solution was filtered through celite and the filtrate was evaporated under reduced pressure. The resulting crude reaction product was used for the next step without to further purification (98.5 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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